molecular formula C4H5N3S3 B2500801 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide CAS No. 2386647-56-7

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide

Cat. No.: B2500801
CAS No.: 2386647-56-7
M. Wt: 191.29
InChI Key: VBEXTONMCJLPQL-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a high-purity chemical reagent built on the versatile 1,3,4-thiadiazole scaffold, a structure of significant interest in medicinal and agricultural chemistry. This compound features a carbothioamide group at the 2-position and a methylsulfanyl group at the 5-position, making it a valuable synthetic intermediate for researchers. The 1,3,4-thiadiazole core is widely recognized for its diverse biological activities, and derivatives are extensively investigated for their potential as antimicrobial , anti-inflammatory , and anticonvulsant agents. Recent scientific studies on similar 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives have demonstrated potent antibacterial activity against multi-drug resistant Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , as well as significant efficacy in inhibiting protein denaturation, a key mechanism in anti-inflammatory testing . The inherent aromaticity and the presence of the =N-C-S- moiety in the thiadiazole ring contribute to strong interactions with biological targets, such as enzymes and receptors, and provide excellent in vivo stability . Researchers utilize this compound as a key building block for synthesizing more complex molecules, including various heterocyclic systems, for drug discovery and development programs . It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S3/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEXTONMCJLPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The 1,3,4-thiadiazole scaffold has been extensively studied for its pharmacological properties. Compounds derived from this scaffold exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with the 2-amino-1,3,4-thiadiazole moiety demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. One study highlighted that certain nitrophenoxymethyl-1,3,4-thiadiazole derivatives exhibited remarkable antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
  • Anticancer Properties : The anticancer potential of thiadiazole derivatives has been documented in several studies. For example, one derivative showed strong antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective cytotoxicity . Another study reported that a specific thiadiazole compound displayed selective cytotoxicity against human glioblastoma cells .
  • Anticonvulsant Activity : Research has indicated that certain thiadiazole derivatives possess anticonvulsant properties. A synthesized compound was found to be 1.8 times more effective than valproic acid in protecting against induced seizures in animal models . The mechanisms of action are believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Agricultural Applications

Thiadiazoles have also been explored for their potential as agrochemicals:

  • Pesticidal Activity : Some derivatives have shown promise as fungicides and insecticides. The introduction of thiadiazole moieties into pesticide formulations has been linked to enhanced efficacy against plant pathogens and pests. Research indicates that these compounds can disrupt cellular processes in target organisms, leading to increased mortality rates .

Material Science

The unique chemical structure of thiadiazoles allows for their use in the development of new materials:

  • Corrosion Inhibitors : Thiadiazole derivatives have been studied for their ability to protect metals from corrosion. For example, specific compounds demonstrated effective corrosion inhibition in acidic environments, making them suitable candidates for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of 5-(methylsulfanyl)-1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited significantly enhanced antibacterial activity compared to those with electron-donating groups.

CompoundBacterial StrainMIC (µg/mL)
SA11S. aureus15.63
ST16E. coli31.25
ST18P. aeruginosa62.5

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative was tested against various cancer cell lines. The findings revealed that modifications at specific positions on the thiadiazole ring could enhance selectivity and potency.

CompoundCell LineIC50 (µM)
ST10MCF-725
ST12MDA-MB-23130
SA13U25120

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular signaling pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 5) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Synthesis Method
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide Methylsulfanyl (-S-CH₃) Carbothioamide (-C(=S)-NH₂) C₄H₅N₃S₃ 199.3 Anticonvulsant, anticancer (predicted) Alkylation of thiol precursors
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Methylthio (-S-CH₃) Carboxamide (-C(=O)-NH-Ph) C₁₀H₁₀N₃OS₂ 260.3 Not explicitly stated; likely antimicrobial Alkylation with methyl halide
5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide Phenylsulfonylamino Sulfonamide (-SO₂-NH₂) C₈H₈N₄O₄S₃ 344.4 Anti-inflammatory, antimicrobial Sulfonation of amino precursors
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine 3-Fluorobenzylsulfanyl Amine (-NH₂) C₉H₈FN₃S₂ 241.3 Not explicitly stated; potential CNS activity S-alkylation of thiol intermediates
5-Amino-1,3,4-thiadiazole-2-thiol derivatives Variable (e.g., aryl, alkyl) Thiol (-SH) Variable Variable Anticonvulsant, antiproliferative Heterocyclization + alkylation

Physicochemical Properties

  • Lipophilicity : Compounds with aryl or fluorinated substituents (e.g., 5-{[(3-fluorophenyl)methyl]sulfanyl}) exhibit higher lipophilicity, enhancing blood-brain barrier penetration .
  • Solubility: Sulfonamide and carbothioamide derivatives show moderate solubility in polar solvents (e.g., DMF, ethanol) but poor aqueous solubility .

Biological Activity

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data tables and findings from various studies.

1. Chemical Structure and Properties

The molecular formula of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is C4H6N4S3C_4H_6N_4S_3. The structure features a thiadiazole ring with a methylsulfanyl group and a carbothioamide functional group, which are critical for its biological activity.

2. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismsMIC (µg/mL)Reference
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamideStaphylococcus aureus25
Escherichia coli32.6
Aspergillus niger31.25

The above table summarizes findings where derivatives of the thiadiazole ring demonstrated effective inhibition against various pathogenic microorganisms. For instance, derivatives with chlorinated and fluorinated substitutions showed promising antibacterial activity against S. aureus and E. coli.

3. Anticancer Activity

Thiadiazoles have also shown potential as anticancer agents. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines (MCF-7, HepG2, A549, HeLa), it was found that:

  • Prototype Compounds : Several compounds exhibited IC50 values significantly lower than that of standard drugs like sorafenib.
  • Mechanism : Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamideHeLa0.73
MCF-70.95

The data suggests that derivatives of this compound could serve as effective agents in cancer therapy by targeting specific pathways involved in tumor growth.

4. Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiadiazole derivatives. The mechanisms of action typically involve modulation of GABAergic transmission and voltage-gated ion channels.

Case Study: Anticonvulsant Efficacy

Research demonstrated that certain thiadiazole derivatives provided significant protection in animal models against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).

Table 3: Anticonvulsant Activity Data

CompoundDose (mg/kg)Protection (%)Reference
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide10080

This table reflects the protective effects observed in experimental models, indicating the compound's potential as an anticonvulsant agent.

Q & A

Q. Basic

  • ¹H NMR : Identifies proton environments, such as methylsulfanyl (-SCH₃) and carbothioamide (-C(=S)NH₂) groups.
  • IR Spectroscopy : Confirms thioamide (C=S, ~1250 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S-C-S bond geometry) .
  • TLC/HPLC : Assess purity and reaction progress .

How can reaction conditions be optimized for higher yields during alkylation?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Temperature : Controlled reflux (70–90°C) minimizes side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
    Variation of alkylating reagents (e.g., methyl iodide vs. ethyl bromoacetate) influences regioselectivity .

What computational tools predict the biological activity of thiadiazole derivatives?

Q. Advanced

  • PASS Program : Predicts antiproliferative, anticonvulsant, and enzyme-inhibitory properties based on structural descriptors.
  • Quantum Chemical Calculations : Model interaction energies with targets like carbonic anhydrase-II or DNA.
  • Molecular Dynamics : Simulate binding stability in enzyme active sites (e.g., DNA gyrase) .

What molecular mechanisms underlie its anticonvulsant and anticancer activities?

Q. Advanced

  • Enzyme Inhibition : Blocks carbonic anhydrase-II (hCA-II), disrupting ion channels linked to seizures .
  • DNA Interaction : Thiadiazole rings intercalate with DNA, impairing replication in cancer cells .
  • Apoptosis Induction : Activates caspase-3/9 via mitochondrial permeability transition pore opening .

How should researchers resolve contradictions in reported biological activities?

Q. Advanced

  • Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., MCF-7 cells vs. HeLa cells).
  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).
  • Model Systems : Validate in vivo anticonvulsant activity (e.g., maximal electroshock test) alongside in vitro data .

What derivatization strategies enhance bioactivity?

Q. Advanced

  • Functional Group Addition : Introduce sulfonamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups to improve lipophilicity and target affinity.
  • Hybrid Molecules : Conjugate with quinoline or thiophene rings to amplify DNA-binding or antimicrobial effects .

How do substituents influence chemical reactivity and pharmacological profiles?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the thiadiazole ring, enhancing enzyme inhibition.
  • Bulky Substituents (e.g., cyclopentyl): Improve metabolic stability but may reduce solubility.
  • Thiophene Moieties : Facilitate π-π stacking with aromatic residues in enzyme active sites .

What challenges arise in purity assessment during scale-up synthesis?

Q. Advanced

  • Byproduct Formation : Monitor dimerization or oxidation products via LC-MS.
  • Column Chromatography : Use gradient elution to separate closely related thiadiazole analogs.
  • Crystallization Optimization : Adjust solvent mixtures (e.g., ethanol/water) to obtain high-purity crystals .

How to design experiments for evaluating therapeutic potential?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations.
  • In Vivo Models : Test anticonvulsant efficacy in rodent models (e.g., pentylenetetrazole-induced seizures).
  • Toxicology Screening : Assess hepatotoxicity and plasma stability in preclinical trials .

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